An In-depth Technical Guide to the Physicochemical Properties of erythro-Austrobailignan-6
An In-depth Technical Guide to the Physicochemical Properties of erythro-Austrobailignan-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-Austrobailignan-6 is a lignan compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and antifungal properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of erythro-Austrobailignan-6, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Erythro-Austrobailignan-6 is characterized as an oily substance. A summary of its key physicochemical properties is presented in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 328.4 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Physical State | Oil | --INVALID-LINK-- |
| CAS Number | 114127-24-1 | --INVALID-LINK-- |
| PubChem CID | 10381847 | --INVALID-LINK-- |
Table 2: Solubility and Chromatographic Properties
| Property | Description | Source |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK-- |
| Topological Polar Surface Area | 47.9 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 6 | --INVALID-LINK-- |
Experimental Protocols
The characterization of erythro-Austrobailignan-6 involves a combination of spectroscopic techniques to elucidate its structure and confirm its identity.
Isolation and Purification
Erythro-Austrobailignan-6 can be isolated from various plant sources, notably from the seeds of Myristica fragrans (nutmeg).[1] A general workflow for its isolation is as follows:
Caption: General workflow for the isolation of erythro-Austrobailignan-6.
1. Extraction:
-
The dried and powdered plant material is subjected to extraction with methanol.
-
The resulting crude extract is then concentrated under reduced pressure.
2. Chromatographic Separation:
-
The crude extract is fractionated using silica gel column chromatography with a suitable solvent gradient system (e.g., n-hexane-ethyl acetate).
-
Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
3. High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with erythro-Austrobailignan-6 are further purified by preparative HPLC to yield the pure compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
These spectra provide detailed information about the carbon-hydrogen framework of the molecule.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI)-MS is typically used to determine the molecular weight and fragmentation pattern.
-
High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.
-
The fragmentation pattern can help in the structural elucidation of the molecule.
3. Infrared (IR) Spectroscopy:
-
Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.
-
The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
Characteristic absorption bands (in cm⁻¹) indicate the presence of specific bonds, such as O-H (hydroxyl), C-H (aliphatic and aromatic), C=C (aromatic), and C-O (ether) groups. The presence of a hydroxyl group is typically indicated by a broad band around 3440 cm⁻¹, while methylenedioxy groups show characteristic bands around 1038 and 931 cm⁻¹.[2]
Signaling Pathway
Erythro-Austrobailignan-6 has been shown to exert its biological effects, at least in part, through the modulation of intracellular signaling pathways. A key reported mechanism is the enhanced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
The activation of the p38/JNK pathway is often associated with cellular responses to stress, inflammation, and apoptosis. The upstream signaling events leading to the activation of p38 and JNK by erythro-Austrobailignan-6 may involve the activation of upstream kinases such as MAP Kinase Kinase (MKK) 3, MKK6, and Apoptosis Signal-regulating Kinase 1 (ASK1). It is also plausible that the generation of reactive oxygen species (ROS) could act as an initial trigger for this signaling cascade.[3][4]
Caption: Proposed signaling pathway of erythro-Austrobailignan-6 via p38/JNK activation.
References
- 1. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of JNK and p38 in MCF-7 Cells and the In Vitro Anticancer Activity of Alnus hirsuta Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
